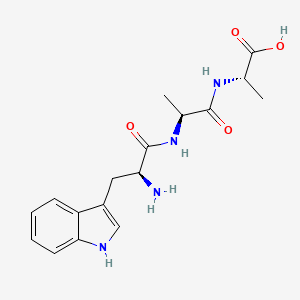

L-Tryptophyl-L-alanyl-L-alanine

Description

Properties

CAS No. |

166601-51-0 |

|---|---|

Molecular Formula |

C17H22N4O4 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H22N4O4/c1-9(15(22)21-10(2)17(24)25)20-16(23)13(18)7-11-8-19-14-6-4-3-5-12(11)14/h3-6,8-10,13,19H,7,18H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)/t9-,10-,13-/m0/s1 |

InChI Key |

BRBCKMMXKONBAA-KWBADKCTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for L Tryptophyl L Alanyl L Alanine

Chemical Synthesis Approaches for the Tripeptide

The chemical synthesis of peptides like L-Tryptophyl-L-alanyl-L-alanine is a cornerstone of bioorganic chemistry, providing access to these molecules for various research applications. The primary challenge lies in the sequential and specific formation of amide bonds between the amino acid constituents. ekb.eg This is typically achieved through two main strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis. libretexts.org Both methods rely on the temporary masking of reactive groups to prevent unwanted side reactions. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has become the most common method for peptide synthesis due to its efficiency and potential for automation. google.com The core principle of SPPS involves covalently attaching the C-terminal amino acid to an insoluble polymer support (resin) and subsequently elongating the peptide chain one amino acid at a time. thermofisher.combeilstein-journals.org This heterogeneous approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. beilstein-journals.org

For the synthesis of this compound, the process would commence by anchoring the first L-alanine residue to a suitable resin. The peptide chain is then assembled in a stepwise manner by repeating a cycle of deprotection of the Nα-amino group, followed by the coupling of the next protected amino acid, in this case, another L-alanine, and then L-tryptophan. beilstein-journals.org

Two primary orthogonal protection schemes are commonly used in SPPS: the Boc/Bzl and the Fmoc/tBu strategies. thermofisher.comiris-biotech.de

Boc/Bzl Strategy: The Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group. thermofisher.com Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based ethers, esters, or carbamates. Deprotection of the Boc group is achieved with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protectors requires a strong acid such as hydrogen fluoride (B91410) (HF). thermofisher.com

Fmoc/tBu Strategy: This is currently the more popular approach. The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed using a secondary amine, typically piperidine. thermofisher.comiris-biotech.de Side-chain protecting groups are based on the acid-labile tert-butyl (tBu) group. iris-biotech.de The final peptide is cleaved from the resin, and side-chain groups are removed simultaneously with a strong acid, usually TFA. iris-biotech.de

| Feature | Solid-Phase Peptide Synthesis (SPPS) |

| Principle | The peptide is assembled on an insoluble solid support. thermofisher.com |

| Process | Stepwise addition of amino acids to the C-terminal residue anchored to the resin. beilstein-journals.org |

| Purification | Excess reagents are removed by filtration and washing. beilstein-journals.org |

| Advantages | High efficiency, ease of automation, use of excess reagents to drive reactions to completion. google.com |

| Disadvantages | Potential for aggregation of the growing peptide chain on the resin, higher cost for large-scale synthesis. |

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis, also known as conventional peptide synthesis, predates SPPS. libretexts.org In this method, protected amino acids or peptide fragments are coupled in a suitable solvent, and the intermediate products are isolated and purified after each step. ekb.egwikipedia.org While more labor-intensive and time-consuming for long peptides due to the need for purification at each stage, it remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or peptide fragments. libretexts.orgwikipedia.org

The synthesis of this compound in solution could be approached in two main ways:

Stepwise Synthesis: Similar to SPPS, amino acids are added one by one. For instance, protected L-alanine is coupled with another protected L-alanine to form a dipeptide, which is then purified, deprotected, and coupled with protected L-tryptophan.

Fragment Condensation: This involves the synthesis of smaller peptide fragments, which are then coupled together. For this tripeptide, one might couple N-protected L-tryptophan with the dipeptide L-alanyl-L-alanine. This approach can be more efficient for larger peptides. uniurb.it

A key challenge in solution-phase synthesis is maintaining the solubility of the growing peptide chain.

| Feature | Solution-Phase Peptide Synthesis |

| Principle | Peptide chains are synthesized in a homogenous solution. wikipedia.org |

| Process | Stepwise coupling of protected amino acids or peptide fragments with purification of intermediates. ekb.eg |

| Purification | Requires conventional purification techniques like crystallization or chromatography after each step. |

| Advantages | Suitable for large-scale synthesis, allows for purification and characterization of intermediates. wikipedia.org |

| Disadvantages | Labor-intensive, time-consuming, potential for low yields with longer peptides. libretexts.org |

Coupling Reagent Systems and Reaction Optimization

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another is not spontaneous and requires activation of the carboxyl group. uniurb.it This is achieved using coupling reagents, which convert the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the amino group. wikipedia.orgsigmaaldrich.com

The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions, particularly racemization of the chiral center of the activated amino acid. acs.org Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic examples. wikipedia.orgpeptide.com They activate the carboxyl group to form a highly reactive O-acylisourea intermediate. To suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) are often used, which convert the intermediate into a less reactive but more selective active ester. wikipedia.org

Aminium/Uronium and Phosphonium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and widely used in SPPS. sigmaaldrich.compeptide.com They generate active esters in situ and promote rapid coupling. sigmaaldrich.com Phosphonium-based reagents like PyBOP are often preferred as they avoid a potential side reaction where uronium salts can guanidinylate the free N-terminal amine. sigmaaldrich.com

Reaction optimization involves factors such as the choice of solvent (e.g., Dimethylformamide - DMF), temperature, and the use of an appropriate excess of activated amino acid and coupling reagent to drive the reaction to completion. acs.org

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Cost-effective; often used with additives like HOBt or HOAt to prevent racemization. wikipedia.orgpeptide.com |

| Aminium/Uronium Salts | HBTU, HCTU, HATU | Highly efficient, fast reaction times; can cause guanidinylation of the N-terminus. sigmaaldrich.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, clean reactions, less risk of side reactions compared to uronium salts. sigmaaldrich.compeptide.com |

| Oxyma-based Reagents | COMU | Good reactivity and the byproducts are water-soluble, which aids in purification. acs.org |

Enzymatic Synthesis Routes for the Tripeptide

Enzymatic peptide synthesis offers an attractive alternative to chemical methods, providing high specificity and operating under mild, environmentally friendly conditions. rhhz.net This approach avoids the need for extensive protecting group chemistry and reduces the risk of racemization. uni-salzburg.at

Ligase-Mediated Peptide Bond Formation

Peptide ligases are enzymes that catalyze the formation of peptide bonds. nih.gov Their use in synthesis can be categorized into two main approaches: a thermodynamically controlled process (reversal of hydrolysis) or a kinetically controlled process (aminolysis of an ester substrate). rhhz.net The kinetically controlled approach is generally more efficient. uni-salzburg.at

Several classes of enzymes have been developed or engineered for peptide ligation, including variants of proteases like subtilisin (subtiligase) and trypsin (trypsiligase), as well as naturally occurring ligases like butelase 1 and OaAEP1. rhhz.netnih.govacs.org These enzymes often recognize specific amino acid sequences at the ligation site. rhhz.netnih.gov

For the synthesis of this compound, a suitable ligase would be required. This could involve:

Using a ligase with broad specificity that can accommodate the required amino acids.

Engineering an existing ligase to recognize the specific C-terminal sequence (e.g., -Ala-Ala) or N-terminal amino acid (Trp) for the ligation reaction. For example, the adenylation domain (A-domain) of certain non-ribosomal peptide synthetases has been used for the synthesis of tryptophyl-containing compounds by activating the carboxyl group of tryptophan. d-nb.info

A stepwise enzymatic approach, where a ligase first synthesizes the L-alanyl-L-alanine dipeptide, which is then used as a substrate for a second ligation step with an N-terminally activated tryptophan derivative.

While highly specific, the development and application of enzymatic methods for a particular short peptide sequence like this compound may be less straightforward than established chemical synthesis routes unless a specific, highly efficient enzyme is readily available.

Transpeptidation Reactions in Peptide Synthesis

Transpeptidation reactions, catalyzed by enzymes known as transpeptidases, represent a fundamental process in peptide bond formation, particularly observed in bacterial cell wall biosynthesis. These reactions involve the transfer of a peptidyl moiety from a donor molecule to an acceptor, which is typically an amino acid or another peptide, thereby elongating the peptide chain.

DD-peptidases, for instance, are well-studied enzymes that catalyze both carboxypeptidase and transpeptidase reactions. nih.govuniprot.org The general mechanism proceeds through an acyl-enzyme intermediate. The enzyme first cleaves a terminal D-alanine from a donor peptide (e.g., a peptidoglycan precursor), forming a covalent bond with the remaining peptide fragment. This activated acyl-enzyme intermediate can then be attacked by a nucleophile. If the nucleophile is water, hydrolysis occurs (carboxypeptidation). However, if the nucleophile is the amino group of an acceptor molecule, such as an amino acid or a peptide, a new peptide bond is formed (transpeptidation). nih.gov

Research into the substrate specificity of these enzymes reveals that effective acyl acceptors typically require a carboxylate group, making amino acids and peptides ideal candidates. nih.gov The acceptor binding site can exhibit dual specificity, accommodating different types of amino acids. For example, the Streptomyces R61 DD-peptidase can utilize D-amino acids as well as certain glycyl-L-amino acids like glycyl-L-alanine as acceptors. nih.gov This principle of enzymatic peptide ligation via a transpeptidation mechanism could be harnessed for the stepwise synthesis of this compound.

Enzyme Engineering for Tripeptide Production

The targeted production of specific peptides has been significantly advanced through enzyme engineering and the use of specialized ligases. These biocatalysts can assemble peptides from unprotected amino acids, offering a greener alternative to traditional chemical synthesis.

A notable example is the enzymatic synthesis of the L-alanyl-L-alanine cross-bridge found in the peptidoglycan of Enterococcus faecalis. researchgate.netnih.gov This pathway utilizes two specific ligases, BppA1 and BppA2, which sequentially add L-alanine residues. The process involves alanyl-tRNA synthetase to activate the alanine (B10760859), which is then transferred by the ligases to the peptide precursor. researchgate.netnih.gov The structure of the resulting product, containing the L-Ala-L-Ala moiety, has been confirmed by mass spectrometry. nih.gov This demonstrates a highly specific, enzyme-driven approach to forming a key part of the this compound structure.

Furthermore, L-amino acid ligases (Lals) are microbial enzymes capable of synthesizing various dipeptides from unprotected L-amino acids, coupled with ATP hydrolysis. nii.ac.jp Similarly, adenylating enzymes, such as the A domain of tyrocidine synthetase 1 (TycA-A), can activate the carboxyl group of an amino acid like L-tryptophan to form an aminoacyl-AMP intermediate. This activated intermediate can then react with an amine nucleophile to form an amide bond, a process demonstrated in the synthesis of L-tryptophyl-N-alkylamides. d-nb.info Engineering the substrate specificity of such enzymes could enable the direct ligation of L-tryptophan to an L-alanyl-L-alanine dipeptide, providing a direct route to the desired tripeptide.

| Enzyme | Function | Substrate(s) | Reaction Catalyzed |

|---|---|---|---|

| Alanyl-tRNA Synthetase | Activates L-alanine | L-alanine, ATP, tRNAAla | L-alanine + ATP + tRNAAla → Ala-tRNAAla + AMP + PPi |

| BppA1 Ligase | Adds the first L-alanine | Ala-tRNAAla, UDP-MurNAc-pentapeptide | Transfers L-alanine to the ε-amino group of L-lysine |

| BppA2 Ligase | Adds the second L-alanine | Ala-tRNAAla, UDP-MurNAc-hexapeptide | Transfers L-alanine to form the L-Ala-L-Ala side chain |

Stereochemical Control and Purity in this compound Synthesis

Maintaining the correct stereochemistry (the L-configuration for each amino acid) is paramount in peptide synthesis, as stereoisomers can have vastly different biological activities. nih.gov The synthesis of this compound requires stringent control at each coupling step to prevent racemization and ensure the formation of the desired L,L,L-isomer.

Classical solution-phase synthesis provides a high degree of control. For example, in the synthesis of protected dipeptides, such as the precursors for cyclo-L-alanyl-L-tryptophan, specific coupling reagents and reaction conditions are chosen to minimize side reactions. cdnsciencepub.com The synthesis of benzyloxycarbonyl-L-tryptophyl-L-alanine benzyl ester and its various stereoisomers (L-D, D-L, and D-D) has been reported, highlighting the ability to create stereochemically defined building blocks. cdnsciencepub.com Each of these isomers exhibits distinct physical properties, such as melting point and specific optical rotation, which are crucial for their identification and purification. cdnsciencepub.com

The verification of stereochemical purity is a critical final step. High-Performance Liquid Chromatography (HPLC) using a chiral column or after derivatization with a chiral reagent is a common and effective method. nih.govcat-online.com For instance, amino acids can be derivatized with reagents like (1-fluoro-2,4-dinitrophenyl)-5-L-valinamide (FDNP-Val-NH2) to form diastereomeric derivatives. These diastereomers can then be separated and quantified on a standard reversed-phase HPLC column, allowing for the precise determination of enantiomeric excess (ee). nih.gov For neutral amino acids, the L-L diastereomer often elutes faster than the D-L diastereomer, providing a clear basis for separation. nih.gov

| Compound | Configuration | Melting Point (°C) | Specific Rotation [α]D |

|---|---|---|---|

| Benzyloxycarbonyl-tryptophyl-alanine benzyl ester | L-L | 150-152 | -28.4° (c, 0.54 in MeOH) |

| Benzyloxycarbonyl-tryptophyl-alanine benzyl ester | D-D | 146-148 | +27.4° (c, 0.58 in MeOH) |

| Benzyloxycarbonyl-tryptophyl-alanine benzyl ester | L-D | 163-164 | +9.8° (c, 0.59 in MeOH) |

| Benzyloxycarbonyl-tryptophyl-alanine benzyl ester | D-L | 161-163 | -9.2° (c, 0.72 in MeOH) |

Structural Characterization and Conformational Analysis of L Tryptophyl L Alanyl L Alanine

Spectroscopic Characterization of the Tripeptide

The elucidation of the three-dimensional structure and conformational dynamics of peptides is fundamental to understanding their biological function. For the tripeptide L-Tryptophyl-L-alanyl-L-alanine, a combination of advanced spectroscopic techniques provides detailed insights into its structural properties in solution. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR and Raman) are powerful tools for this purpose, offering complementary information on atomic-level structure, bonding, and conformational preferences.

NMR spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of peptides. By analyzing various NMR parameters, including chemical shifts, spin-spin coupling constants, and relaxation rates, a detailed picture of the conformational ensemble of this compound can be constructed.

The chemical shift of a nucleus is highly sensitive to its local electronic environment, making it a valuable probe of peptide conformation. In peptides, ¹Hα and ¹³Cα chemical shifts are particularly informative regarding the backbone structure. For unstructured peptides, these chemical shift values tend to fall within a narrow range characteristic of a "random coil" state. nih.gov Significant deviations from these random coil values can indicate the presence of stable secondary structures. nih.gov

In a study of the related tripeptide H-Trp-Ala-Ala-NH₂, ¹H NMR experiments in D₂O revealed that upon binding to a receptor molecule, the aromatic and β-protons of the tryptophan residue experienced strong upfield shifts, while the proton signals of the alanine (B10760859) residues showed essentially no change. beilstein-journals.orgnih.gov This suggests a selective interaction involving the tryptophan side chain. beilstein-journals.org The chemical shifts of backbone amide protons are also crucial, with their values being strongly influenced by the nature of the adjacent amino acid residues in the sequence. ethz.ch

Below is a table of representative ¹H NMR chemical shifts for the C-terminally amidated analogue, H-Trp-Ala-Ala-NH₂, in D₂O, illustrating the typical resonance positions for this tripeptide scaffold. beilstein-journals.orgnih.gov

Interactive Table: ¹H NMR Chemical Shifts (ppm) for H-Trp-Ala-Ala-NH₂ in D₂O

| Proton Assignment | Free Peptide (ppm) | Bound to Receptor (ppm) | Shift (Δδ) upon Binding |

|---|---|---|---|

| Trp Aromatic | ~7.0-7.6 | Shifted Upfield | Significant |

| Trp β-protons | ~3.2 | Shifted Upfield | Small |

Note: This table is based on data for H-Trp-Ala-Ala-NH₂. Specific values can vary based on experimental conditions like pH and temperature.

Scalar or J-couplings, which arise from through-bond interactions between nuclear spins, provide critical restraints for determining molecular torsion angles. uzh.ch In peptides, the three-bond coupling constant between the amide proton and the α-proton (³J(HNHα)) is particularly important as it is directly related to the backbone dihedral angle φ (phi) through the Karplus equation.

The analysis of ³J(HNHα) values, often in conjunction with other NMR data, allows for the characterization of the conformational landscape of a peptide. nih.gov For flexible peptides that exist as an ensemble of conformations in solution, the measured J-coupling is a population-weighted average. While specific J-coupling values for this compound are not detailed in the surveyed literature, the general methodology involves measuring these couplings from high-resolution NMR spectra and using them to restrain the possible values of the φ angle for each residue, thereby defining the peptide's backbone conformation. nih.govnih.gov

NMR relaxation studies provide powerful insights into the internal dynamics of peptides across a wide range of timescales. Beyond standard relaxation measurements, the study of cross-correlated relaxation (CCR) offers a more nuanced view of molecular motion and structure. acs.org CCR arises from the interference between different relaxation mechanisms, such as the dipole-dipole (DD) interaction and chemical shift anisotropy (CSA). nih.gov

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. For peptides, these spectra are characterized by several key bands, most notably the Amide I, II, and III bands, which are sensitive to the peptide's secondary structure and hydrogen bonding environment. researchgate.net The Amide I band (1600–1700 cm⁻¹) is particularly useful as it arises mainly from the C=O stretching vibration of the peptide backbone and is a sensitive indicator of conformation. researchgate.netolemiss.edu Raman spectra of the constituent amino acids, L-tryptophan and L-alanine, have been extensively studied and provide a basis for understanding the vibrational characteristics of the tripeptide. ioffe.runih.govnih.gov

In deuterated water (D₂O), the Amide I band is referred to as the Amide I′ band, as it is decoupled from N-D bending vibrations. For a tripeptide like this compound, there are two peptide groups, and their Amide I′ vibrations can couple to each other in an excitonic manner. pnas.orgnih.gov This coupling splits the Amide I′ band into two components: an in-phase (AI⁺) and an out-of-phase (AI⁻) combination of the two individual amide vibrations. pnas.org

The frequencies and, more importantly, the relative intensities of these two components in the IR, isotropic Raman, and anisotropic Raman spectra are highly dependent on the dihedral angles (φ and ψ) that define the conformation of the central amino acid residue. pnas.orgnih.gov A detailed analysis of the tripeptide L-alanyl-L-tryptophyl-L-alanine (AWA), a permutation of the target compound, combined FT-IR and polarized Raman spectroscopy to precisely determine these parameters. pnas.org By analyzing the intensity ratios (R_iso, R_aniso, and R_IR) of the AI⁺ and AI⁻ bands, a unique pair of dihedral angles for the central tryptophan residue was determined. pnas.org This approach provides compelling evidence for the existence of stable, preferred conformations for short peptides in aqueous solution. nih.govnih.gov

Interactive Table: Spectroscopic Parameters and Dihedral Angles for L-Alanyl-L-tryptophyl-L-alanine (AWA) in D₂O

| Parameter | Value | Description |

|---|---|---|

| ν⁻ (cm⁻¹) | 1642.6 | Frequency of the out-of-phase Amide I' band |

| ν⁺ (cm⁻¹) | 1665.3 | Frequency of the in-phase Amide I' band |

| R_iso | 2.1 | Ratio of isotropic Raman intensities (I⁻/I⁺) |

| R_aniso | 1.1 | Ratio of anisotropic Raman intensities (I⁻/I⁺) |

| R_IR | 0.44 | Ratio of infrared intensities (I⁻/I⁺) |

| φ (phi) | -88° | Derived central residue dihedral angle |

Data sourced from a study on alanyl-X-alanine tripeptides and refers to the AWA permutation. pnas.org

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for this compound

Electronic Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of peptides and proteins in solution. biorxiv.orgacs.org It measures the differential absorption of left and right circularly polarized light in the ultraviolet (UV) region. biorxiv.orgacs.org The CD spectrum of a peptide is sensitive to its backbone conformation, particularly the presence of ordered structures like α-helices, β-sheets, and turns. sci-hub.se

Table 2: Characteristic Electronic CD Bands for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 and ~208 nm, Positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm |

| β-Turn | Varies with turn type, often a weak negative band ~220-230 nm and a positive band ~205 nm |

| Random Coil / PPII | Strong negative band at ~198 nm, weak positive band ~218 nm |

Note: These are idealized values and can be influenced by the specific amino acid sequence, solvent, and temperature.

Vibrational Circular Dichroism (VCD) is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized light in the infrared region. sci-hub.se VCD is a powerful tool for determining the solution conformation of small, flexible molecules like tripeptides. nih.govdtu.dk It is particularly sensitive to the local stereochemistry and can provide information about the backbone dihedral angles (φ and ψ). pnas.orgnih.gov

The amide I' band (the C=O stretching mode in D₂O) in the VCD spectrum of a tripeptide is particularly sensitive to the coupling between the two peptide bonds, which in turn depends on the dihedral angles of the central amino acid residue. pnas.org By analyzing the shape and sign of the amide I' VCD signal, and often combining it with data from FTIR and Raman spectroscopy, it is possible to determine the values of the φ and ψ angles of the central alanine residue in this compound. nih.govnih.gov Studies on other tripeptides have successfully used this approach to determine their predominant solution conformations, revealing preferences for structures like polyproline II (PPII) or β-strands. acs.orgpnas.org

X-ray Crystallography and Solid-State Structural Determination of this compound

While solution-state techniques provide insights into the dynamic conformational landscape of a peptide, X-ray crystallography offers a precise, static picture of its structure in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice. nih.govresearchgate.net

Although a specific crystal structure for this compound is not publicly available, X-ray diffraction data for the related tripeptide L-alanyl-L-alanyl-L-alanine exists. crystallography.net Such studies provide detailed information on bond lengths, bond angles, and torsion angles, defining the exact conformation of the peptide in the crystalline state.

Beyond the conformation of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. acs.orgmdpi.com This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and, in the case of this compound, potential π-π stacking interactions involving the tryptophan indole (B1671886) ring. mdpi.comresearchgate.net

The analysis of crystal packing in tripeptides often reveals extensive hydrogen bonding networks between the N-H and C=O groups of the peptide backbone, as well as between the terminal amino and carboxyl groups. researchgate.netrsc.org These interactions play a crucial role in stabilizing the crystal structure. researchgate.net The presence of the bulky tryptophan side chain in this compound would likely have a significant influence on the crystal packing, potentially leading to specific arrangements that accommodate the aromatic ring. mdpi.com

Table 3: Common Intermolecular Interactions in Peptide Crystals

| Interaction Type | Description | Potential Role in this compound |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom (e.g., N, O) and another electronegative atom. | Backbone stabilization, formation of sheets or helical structures. |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Interaction between indole rings of tryptophan residues in adjacent molecules. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Overall packing efficiency and stabilization. |

| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in an aqueous environment (less relevant in solid state but influences pre-organization). | Packing of alanine and tryptophan side chains. |

Hydrogen Bonding Networks in Tripeptide Crystals

In tripeptide crystals, the peptide backbone provides primary sites for hydrogen bonding. The amide nitrogen atom (N-H) typically serves as a hydrogen bond donor, while the carbonyl oxygen atom (C=O) acts as an acceptor. This leads to the formation of N-H···O=C hydrogen bonds that link adjacent peptide molecules, often resulting in extended chains or more complex three-dimensional arrays. nih.govnih.gov For instance, in the crystal structure of the tripeptide N-(benzyloxycarbonyl)glycylglycyl-l-norvaline, the packing is stabilized by four distinct intermolecular hydrogen bonds. nih.gov Similarly, the analysis of a tripeptide biphenyl (B1667301) hybrid revealed that molecules are linked into chains via hydrogen bonds between the NH and CO groups of the peptide bonds. nih.gov

Solvent molecules, when present during crystallization, are often incorporated into the lattice and play a crucial role in stabilizing the crystal packing. Water molecules, for example, can act as bridges between peptide molecules by participating in multiple hydrogen bonds. nih.gov In the crystal structure of L-Tyrosyl-glycyl-glycine monohydrate, water molecules are involved in an extensive hydrogen-bonding network, connecting to both the carboxyl group and amide oxygen atoms of the tripeptide. iucr.org The specific patterns of these networks are highly dependent on the amino acid sequence and the crystallization conditions.

| Interaction Type | Donor Group | Acceptor Group | Role in Crystal Structure |

| Peptide Backbone | Amide (N-H) | Carbonyl (C=O) | Links peptide molecules into chains or sheets. nih.govnih.gov |

| Side Chain | Varies (e.g., -OH, -NH2) | Varies (e.g., C=O) | Provides additional stability and specificity to the packing. nih.gov |

| Solvent-Mediated | Water (O-H) | Peptide (C=O, N-H) | Bridges peptide molecules, stabilizing the overall lattice. nih.goviucr.org |

| Intramolecular | N-H | C=O | Stabilizes specific backbone conformations like turns. acs.org |

Conformational Preferences of this compound in Solution and Solid State

The conformation of a tripeptide like this compound is defined by the spatial arrangement of its atoms, which can differ between the highly ordered solid state and the more dynamic solution state. nih.gov In the solid state, the conformation is fixed within the crystal lattice, whereas in solution, a peptide may explore an equilibrium of multiple conformations. researchgate.net

Backbone Torsion Angles (Phi, Psi) in Tripeptides

The flexibility of the peptide backbone is primarily determined by rotation around two single bonds for each amino acid residue. bioinformatics.org These rotations are described by dihedral angles, also known as torsion angles, designated as phi (φ) and psi (ψ). proteopedia.orgproteinstructures.com

Phi (φ) : Represents the rotation around the N-Cα bond. proteinstructures.comquora.com

Psi (ψ) : Represents the rotation around the Cα-C bond. proteinstructures.comquora.com

Experimental studies on alanine-based tripeptides have determined specific torsion angles corresponding to preferred conformations in solution. For tri-alanine, stable extended conformations with dihedral angles in the β-sheet region have been identified. nih.gov In a study of the tripeptide N-(benzyloxycarbonyl)glycylglycyl-l-norvaline, the residues were found to adopt extended backbone conformations in the crystal. nih.gov

| Peptide/Residue | State | φ Angle (degrees) | ψ Angle (degrees) | Resulting Conformation | Source |

| Tri-alanine (zwitterionic) | Solution | -110 | +155 | Extended β-helix | nih.gov |

| Gly(1) in Z-Gly-Gly-Nva | Solid | +76.2 | -166.6 | Extended | nih.gov |

| Gly(2) in Z-Gly-Gly-Nva | Solid | +133.1 | -175.5 | Extended | nih.gov |

| Nva in Z-Gly-Gly-Nva | Solid | -152.6 | +165.6 | Extended | nih.gov |

| Tryptophan in AWA | Solution | N/A (Implied) | N/A (Implied) | Extended β-strand | nih.gov |

Influence of Amino Acid Sequence on Tripeptide Conformation

The primary amino acid sequence is a powerful determinant of a tripeptide's conformational preferences. The identity and order of the amino acid residues, particularly the influence of nearest neighbors, play a crucial role in dictating the local backbone geometry. nih.govpnas.org The conformational properties of pairs or triplets of amino acids are not simply a linear combination of the individual residues; there is a significant associative effect that depends on the types of amino acids and their relative positions. bohrium.com

Research has shown that the conformation of the central amino acid in a tripeptide is strongly influenced by its adjacent residues (n-1 and n+1). nih.govpnas.org This has led to the development of predictive models where tripeptide sequences can be used to identify regions prone to forming specific secondary structures, like α-helices or β-sheets. nih.gov

Studies on a series of alanyl-X-alanine (AXA) tripeptides, where X is a variable amino acid, have experimentally demonstrated this sequence dependence. nih.gov The central residue X was found to have a distinct propensity for either an extended β-strand conformation or a polyproline II (PPII)-like structure in aqueous solution. nih.govpnas.org For example, while cationic lysine (B10760008) and proline favor a PPII-like structure, other residues clearly prefer a β-strand conformation. nih.gov This highlights that even in a short peptide, the specific sequence directs the conformational landscape. sci-hub.se

Role of Aromatic Residues (Tryptophan) in Tripeptide Conformational Landscape

Aromatic residues, and particularly tryptophan, exert a significant influence on peptide conformation due to the unique properties of their side chains. cambridge.org The large, hydrophobic indole ring of tryptophan can participate in a variety of non-covalent interactions, including hydrophobic effects, π-π stacking, cation-π interactions, and hydrogen bonding. cambridge.orgsemanticscholar.orgacs.org

In the context of the this compound sequence, the central tryptophan residue is expected to play a dominant role in defining the peptide's structure. Experimental analysis of the related tripeptide, alanyl-tryptophyl-alanine (AWA), in aqueous solution revealed that it predominantly adopts an extended β-strand conformation. nih.gov This preference is a direct consequence of the properties of the central tryptophan residue.

The indole ring's N-H group is a potent hydrogen bond donor, while the ring itself can form weaker, non-canonical hydrogen bonds, such as the Cδ1–H···O=C interaction with a backbone carbonyl group, which can further stabilize specific structures. nih.gov The fluorescence of the tryptophan residue is also highly sensitive to its local environment and the peptide's conformation, as quenching can occur via electron transfer to neighboring peptide bonds, with the efficiency of this process being distance and orientation-dependent. nih.gov These unique stabilizing interactions and steric properties of the tryptophan side chain are key drivers in shaping the conformational landscape of the tripeptide. semanticscholar.org

Solvent Effects on this compound Conformation

In aqueous solution, peptides generally exhibit greater conformational flexibility. researchgate.net For this compound, water is expected to be the most influential solvent. Theoretical studies on the simpler alanine dipeptide suggest that water's role is not necessarily to form specific stabilizing hydrogen-bonded bridges, but rather to unmask intrinsic conformational preferences by minimizing intra-peptide steric conflicts. duke.edu The solvent can also influence conformation by altering the charge state of the terminal groups and any ionizable side chains, which changes with pH. nih.gov Studies on L-alanyl-L-alanine showed that its conformational flexibility changes with pH, with the anionic form exhibiting a greater variety of conformers. nih.gov

Despite the potential for increased flexibility in solution, studies on alanine-based tripeptides have shown that distinct conformational preferences can persist. nih.gov For the AWA (alanyl-tryptophyl-alanine) peptide in aqueous solution, a clear preference for an extended β-strand conformation is observed, indicating that even in a dynamic solvent environment, the intrinsic properties of the amino acid sequence can dictate a dominant structure. nih.govpnas.org

Computational and Theoretical Studies of L Tryptophyl L Alanyl L Alanine

Quantum Chemical Calculations for the Tripeptide

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to peptides to determine properties like molecular orbital energies, charge distributions, and vibrational frequencies. For a tripeptide such as L-Tryptophyl-L-alanyl-L-alanine, DFT calculations can elucidate the electronic nature of the peptide bonds, the influence of the tryptophan indole (B1671886) ring, and the vibrational modes corresponding to specific molecular motions.

DFT studies on similar amino acids and peptides have shown that the choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311++G(d,p)) is crucial for obtaining accurate results. csic.escsic.es For instance, calculations on L-alanine have been used to determine its band structure and density of states, revealing wide band gaps in the region of 5 eV. aps.orgresearchgate.net The electronic properties are largely determined by the amine and carboxylate functional groups. aps.org

A key application of DFT is the prediction of vibrational spectra (Raman and IR). Studies on tryptophan-containing peptides, such as Gly-Trp-Gly, have identified characteristic Raman markers originating from the indole moiety. researchgate.netnih.gov These markers are sensitive to the local environment and conformation of the tryptophan residue. researchgate.netnih.gov For this compound, DFT would allow for precise assignment of vibrational bands, including the amide I and II bands of the peptide backbone and the distinct modes of the tryptophan side chain. researchgate.net

Table 1: Representative DFT-Calculated Vibrational Frequencies for Key Groups in a Tripeptide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Indole Ring (Trp) | Ring Stretching (W3) | ~1550 |

| Indole Ring (Trp) | Ring Doublet (W4/W5) | ~1360-1340 |

| Indole Ring (Trp) | Ring Breathing (W8) | ~760 |

| Peptide Backbone | Amide I (C=O stretch) | ~1650-1700 |

| Peptide Backbone | Amide II (N-H bend, C-N stretch) | ~1510-1570 |

Note: These are typical values and can shift based on conformation and environment. Data is illustrative, based on findings from related peptide studies. researchgate.netnih.gov

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to perform conformational analysis by calculating the potential energy of different spatial arrangements of the atoms. researchgate.net For a flexible molecule like a tripeptide, this involves exploring the potential energy surface (PES) as a function of its backbone dihedral angles (φ, ψ) and side-chain dihedral angles (χ).

The full conformational space of a molecule like N-acetyl-L-tryptophan-N-methylamide has been explored using ab initio methods, locating dozens of stable conformers on the PES. researchgate.netconicet.gov.ar These studies reveal that the relative stability of conformers is governed by a complex interplay of intramolecular hydrogen bonds and steric interactions. conicet.gov.ar For this compound, such an analysis would identify low-energy structures, such as β-strands, γ-turns, and polyproline II-like conformations. uantwerpen.be Experimental work on l-alanyl-l-tryptophyl-l-alanine (AWA) has shown it predominantly adopts an extended β-strand conformation. nih.gov Ab initio calculations can predict the relative energies of these conformers, indicating which structures are most likely to be populated. uantwerpen.benih.gov

Table 2: Illustrative Low-Energy Conformers for a Tripeptide from Ab Initio Calculations

| Conformer Type | Backbone Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) |

|---|---|---|

| β-strand (Extended) | (~ -139°, ~ +135°) | 0.00 (Reference) |

| Polyproline II (PPII) | (~ -75°, ~ +145°) | 0.5 - 1.5 |

| Inverse γ-turn | (~ +75°, ~ -65°) | 1.0 - 2.5 |

Note: This table is illustrative. The exact angles and energies depend on the specific peptide sequence and the level of theory used. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations of this compound

While quantum methods provide high accuracy for static structures, Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior of peptides in a realistic environment, such as in aqueous solution, over timescales from nanoseconds to microseconds.

MD simulations are particularly powerful for characterizing the interactions between a peptide and solvent molecules. This compound is an amphiphilic peptide, possessing both a hydrophobic part (the tryptophan indole ring) and hydrophilic parts (the peptide backbone and charged termini). MD simulations of similar amphiphilic peptides reveal that the peptide significantly influences the structure and dynamics of the surrounding water molecules, forming a "hydration shell". nih.govacs.orgescholarship.org

Table 3: Typical Properties of Peptide Hydration Shells from MD Simulations

| Property | Description | Typical Finding for Amphiphilic Peptides |

|---|---|---|

| Hydration Number | Average number of water molecules in the first hydration shell. | Varies; for alanine (B10760859), an average of 7 water molecules was found in the first shell. nih.gov |

| Water Residence Time | Average time a water molecule spends in the hydration shell before exchanging with bulk water. | Significantly longer than in bulk water, indicating stronger interactions. |

| Translational Diffusion | Rate of water molecule movement. | Slower by a factor of 6-8 within the hydration shell compared to bulk water. nih.gov |

Note: Data is illustrative and based on findings from various model peptides. nih.govnih.gov

One of the primary goals of MD simulations is to sample the vast conformational space available to a flexible peptide. By simulating the trajectory of the peptide over time, a large ensemble of different conformations is generated. This information can then be used to construct a free energy landscape (FEL). mdpi.com

The FEL is a map of the free energy of the system as a function of one or more order parameters, typically the backbone dihedral angles (a Ramachandran plot). researchgate.net The minima (or basins) on this landscape correspond to the most stable conformational states of the peptide, while the paths between them reveal the energy barriers for conformational transitions. mdpi.com For a tripeptide, the FEL would show which conformations (e.g., β-strand, PPII, helical) are most favorable in solution and the energetic cost of switching between them. This provides a comprehensive picture of the peptide's structural preferences and flexibility. researchgate.net

Computational Approaches for Predicting Tripeptide Structure and Dynamics

Predicting the structure and dynamics of a tripeptide like this compound requires a multi-faceted computational approach. No single method can capture all aspects of its behavior. The most effective strategies typically involve a combination of techniques:

Ab Initio and DFT Calculations: These quantum mechanical methods are used to perform initial conformational searches in a vacuum or with simple solvent models. nih.govresearchgate.net They provide highly accurate energies for a limited number of conformations and are essential for parameterizing the force fields used in MD simulations and for interpreting vibrational spectra. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: Using classical force fields, MD simulations are the workhorse for exploring the conformational landscape in a realistic solvent environment over long timescales. acs.orgescholarship.org They are crucial for understanding how the solvent influences peptide structure, for calculating dynamic properties, and for generating the data needed to construct free energy landscapes.

Enhanced Sampling Methods: Because standard MD simulations can get trapped in local energy minima, enhanced sampling techniques (such as Metadynamics or Umbrella Sampling) are often employed. These methods add a bias to the simulation to accelerate the crossing of energy barriers, allowing for a more complete exploration of the conformational space and more accurate calculation of the free energy landscape.

By integrating these computational tools, researchers can build a detailed, atomistic model of the structural preferences, dynamic behavior, and environmental interactions of the this compound tripeptide.

Ligand-Receptor Docking and Interaction Modeling with Tripeptides

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is widely used in drug discovery to understand and predict the interactions between potential drug candidates and their biological targets. nih.govacademie-sciences.fr The process involves simulating the docking of the ligand into the receptor's binding site and calculating a scoring function to estimate the binding affinity. academie-sciences.frsiftdesk.org

In the context of tripeptides, such studies are valuable for understanding their potential biological activity. For instance, research on other tripeptides has utilized molecular docking to investigate their inhibitory potential against various enzymes or their binding affinity to specific receptors. itb.ac.idpreprints.org These studies often report key parameters such as binding energy (typically in kcal/mol), which indicates the stability of the ligand-receptor complex, and the specific amino acid residues of the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. nih.govacademie-sciences.fr

For example, a computational study on different tripeptides as potential inhibitors for dual targets like acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) employed molecular docking to predict binding modes and affinities. itb.ac.id Similarly, research on bioactive peptides often uses these computational methods to screen for potential therapeutic agents. itb.ac.id

Despite the prevalence of this research methodology, specific data tables detailing binding affinities or detailed interaction models for this compound are absent from the reviewed literature. Such a study would involve defining the three-dimensional structure of this compound and a target receptor, followed by the use of docking software to predict their interaction. The results would typically be presented in tables summarizing the binding scores and the interacting residues.

Given the lack of specific data, a detailed analysis of the ligand-receptor interactions for this compound cannot be provided at this time. Future computational research would be necessary to elucidate its specific binding characteristics with various biological targets.

Supramolecular Organization and Self Assembly of L Tryptophyl L Alanyl L Alanine

Principles of Tripeptide Self-Assembly

The spontaneous organization of tripeptides like L-Tryptophyl-L-alanyl-L-alanine into ordered supramolecular structures is governed by a complex interplay of non-covalent interactions. These interactions, though individually weak, collectively provide the thermodynamic driving force for the assembly process. Key among these are aromatic-aromatic interactions, hydrogen bonding, and hydrophobic effects, each contributing to the stability and morphology of the final assembled architecture. Computational studies have been employed to screen the vast sequence space of tripeptides to predict their self-assembly propensity, highlighting the importance of balancing aggregation potential with hydrophilicity. researchgate.net

Role of Aromatic-Aromatic Interactions (Tryptophan) in Tripeptide Assembly

The tryptophan residue, with its large, electron-rich indole (B1671886) side chain, plays a pivotal role in the self-assembly of peptides. researchgate.netfrontiersin.org These aromatic systems can engage in π-π stacking interactions, a significant non-covalent force that contributes to the stabilization of supramolecular structures. rsc.org In the context of this compound, the tryptophan at the N-terminus can facilitate the initial association of peptide monomers. The orientation of these interactions, whether face-to-face or edge-to-face, can influence the packing of the peptides and the resulting morphology of the nanostructures. nih.govscispace.com While essential, the presence of a bulky aromatic group like tryptophan can sometimes lead to excessive hydrophobicity, which may hinder the formation of certain structures like hydrogels. rsc.org Studies on tryptophan-containing peptides have shown that these aromatic interactions are crucial for promoting self-assembly and can lead to the formation of twisted helical nanostructures. researchgate.netacs.org

Hydrogen Bonding in Self-Assembled Tripeptide Structures

Hydrogen bonding is a primary directional force in peptide self-assembly, responsible for the formation of recognizable secondary structures like β-sheets. reading.ac.uk In this compound, the peptide backbone contains amide groups that can act as both hydrogen bond donors (N-H) and acceptors (C=O). These groups can form extensive networks of intermolecular hydrogen bonds, leading to the formation of extended β-sheet-like structures. mdpi.com The terminal amino and carboxylate groups also participate in these hydrogen-bonding networks, further stabilizing the assembly. rsc.org The indole NH group of the tryptophan side chain can also serve as a hydrogen bond donor, adding another layer of interactional complexity. frontiersin.orgscispace.com The collective action of these hydrogen bonds provides the necessary stability and directionality for the peptides to organize into ordered, one-dimensional structures.

Hydrophobic Interactions in Tripeptide Assembly Processes

| Driving Force | Contributing Residues/Groups | Role in Self-Assembly |

| Aromatic-Aromatic Interactions | Tryptophan (Indole ring) | π-π stacking, stabilization of packed structures |

| Hydrogen Bonding | Peptide Backbone (Amide groups), Terminal -NH3+ and -COO-, Tryptophan (Indole NH) | Formation of β-sheets, directionality, structural stability |

| Hydrophobic Interactions | Alanine (B10760859) (Methyl groups), Tryptophan (Indole ring) | Minimization of water contact, driving force for aggregation |

Characterization of Tripeptide Self-Assembled Architectures

The self-assembly of tripeptides like this compound can give rise to a variety of hierarchical nanostructures. The specific morphology of these structures is a direct consequence of the interplay between the driving forces of assembly. Characterization techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM) are crucial for visualizing these architectures.

Nanofiber and Nanotube Formation by Peptides

A common outcome of peptide self-assembly is the formation of one-dimensional nanostructures such as nanofibers and nanotubes. nih.gov These structures arise from the hierarchical assembly of peptides into β-sheet tapes, which then twist or stack to form the final elongated architecture. The process is often initiated by the hydrophobic collapse of the nonpolar side chains, followed by the formation of a stabilizing network of hydrogen bonds. nih.gov For this compound, the combination of aromatic stacking from tryptophan and hydrophobic contributions from alanine would likely favor the formation of such fibrillar structures. nih.govrsc.org Studies on various short peptides have demonstrated their ability to form well-ordered nanotubes and nanofibers. nih.govmdpi.comscilit.com For instance, peptide amphiphiles with a hexa-alanine sequence have been shown to readily form nanofibers. nih.gov

Engineering Tripeptide Assemblies for Research Applications

Without any specific data on this compound, creating an article that is scientifically accurate and adheres to the provided outline is not possible.

Enzymatic Biotransformations and Metabolic Pathways Involving L Tryptophyl L Alanyl L Alanine

Peptide Hydrolysis by Peptidases and Proteases

The breakdown of L-Tryptophyl-L-alanyl-L-alanine into its constituent amino acids or smaller peptide fragments is primarily carried out by peptidases and proteases through a process called hydrolysis. This reaction involves the addition of a water molecule across the peptide bond, leading to its cleavage. wikipedia.org The susceptibility of this tripeptide to enzymatic hydrolysis is influenced by the specificity of the acting enzyme.

Endopeptidases cleave internal peptide bonds within the polypeptide chain, while exopeptidases act on the terminal amino acids. mdpi.comgcwgandhinagar.com For instance, aminopeptidases would cleave the bond between L-tryptophan and L-alanine, releasing a free L-tryptophan residue. Carboxypeptidases would act on the C-terminal end, releasing L-alanine. The presence of the bulky indole (B1671886) side chain of tryptophan can influence the binding and catalytic efficiency of these enzymes. mdpi.com

Enzymes like trypsin and chymotrypsin (B1334515) have specific cleavage patterns. Trypsin typically cleaves peptide bonds C-terminal to lysine (B10760008) or arginine residues, making it unlikely to hydrolyze this compound. mdpi.com Chymotrypsin, however, shows a preference for cleaving at the C-terminus of large hydrophobic residues, including tryptophan. dergipark.org.tr Therefore, chymotrypsin could potentially hydrolyze the peptide bond between L-tryptophan and L-alanine. The rate of hydrolysis can be influenced by factors such as pH and temperature, which affect enzyme activity. dergipark.org.tr

Table 1: General Classes of Peptidases and Their Potential Action on this compound

| Peptidase Class | Potential Cleavage Site in Trp-Ala-Ala | Notes |

| Aminopeptidases | Between Tryptophan and the first Alanine (B10760859) | Releases N-terminal amino acid. |

| Carboxypeptidases | Between the first and second Alanine | Releases C-terminal amino acid. |

| Dipeptidyl peptidases | Could release a Trp-Ala dipeptide | Cleaves dipeptides from the N-terminus. |

| Tripeptidyl peptidases | Could release the entire tripeptide from a larger polypeptide | Recognizes and cleaves tripeptide units. csic.es |

| Chymotrypsin | Between Tryptophan and the first Alanine | Shows preference for large hydrophobic residues like Tryptophan. dergipark.org.tr |

Ligase and Synthetase Activity in Tripeptide Formation

The synthesis of this compound is an energy-dependent process catalyzed by peptide ligases or synthetases. wikipedia.org This process, known as peptide bond formation, is a type of condensation reaction where a molecule of water is eliminated. wikipedia.org In biological systems, the formation of peptide bonds is coupled to the hydrolysis of ATP to provide the necessary energy. wikipedia.org

Non-ribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes that can synthesize a wide variety of peptides, including those with non-proteinogenic amino acids. While specific NRPSs for this compound have not been characterized, the general mechanism involves the activation of each amino acid as an adenylate, followed by its transfer to a thiolation domain and subsequent condensation with the growing peptide chain.

Simpler ATP-dependent ligases can also catalyze the formation of di- and tripeptides. nii.ac.jp For example, L-amino acid ligase is a microbial enzyme that synthesizes dipeptides from unprotected L-amino acids. nii.ac.jp The synthesis of the L-alanyl-L-alanine cross-bridge in the peptidoglycan of Enterococcus faecalis involves two specific ligases, BppA1 and BppA2, which transfer alanine from Ala-tRNA. researchgate.netnih.gov A similar enzymatic strategy could potentially be involved in the synthesis of this compound.

The substrate specificity of peptidases and ligases is a critical determinant of their biological function. nih.gov For ligases, the recognition of the specific amino acid substrates is crucial for the correct synthesis of the peptide. For instance, the adenylation domain of non-ribosomal peptide synthetases is responsible for selecting the correct amino acid to be incorporated. d-nb.info

The specificity of peptidases determines which peptide bonds are cleaved. Some peptidases have broad specificity, while others are highly specific for certain amino acid sequences. diapharma.com For example, studies on the serine protease PB92 from Bacillus alcalophilus have shown that mutations in the S4 substrate binding pocket can significantly alter its activity towards specific peptide substrates. nih.gov The presence of a tryptophan residue at a particular position can either promote or inhibit cleavage depending on the specific enzyme.

The formation of a peptide bond is a thermodynamically unfavorable process that requires an input of energy, typically from ATP hydrolysis. wikipedia.org The enzymatic mechanism involves the activation of the carboxyl group of one amino acid, often by forming an adenylate intermediate. The amino group of the second amino acid then acts as a nucleophile, attacking the activated carboxyl carbon and forming a tetrahedral intermediate. fiveable.mekhanacademy.org The subsequent collapse of this intermediate leads to the formation of the peptide bond and the release of AMP. nih.gov

Peptide bond hydrolysis, conversely, is a thermodynamically favorable but kinetically slow reaction. wikipedia.org Peptidases accelerate this reaction by providing a catalytic environment that stabilizes the transition state. Many proteases, such as serine proteases, utilize a catalytic triad (B1167595) of amino acids in their active site to facilitate the nucleophilic attack of a water molecule on the peptide carbonyl carbon. mdpi.com

Role in Bacterial Metabolism and Peptidoglycan Biosynthesis

In bacteria, tripeptides play a crucial role in the biosynthesis and recycling of peptidoglycan, a major component of the bacterial cell wall. nih.gov The peptidoglycan structure consists of glycan chains cross-linked by short peptides. oup.com During bacterial growth and division, peptidoglycan is partially degraded, and the resulting fragments, including tripeptides, are re-imported into the cytoplasm for recycling. rsc.org

A key step in this recycling pathway is the direct ligation of the tripeptide L-Ala-γ-D-Glu-meso-A2pm onto UDP-MurNAc by the murein peptide ligase (Mpl). nih.govoup.com This reaction bypasses the initial steps of de novo peptidoglycan precursor synthesis. While the direct involvement of this compound in this specific pathway has not been documented, it is conceivable that it could act as an analog or be processed by similar enzymatic machinery in certain bacterial species. The specificity of the Mpl enzyme would be a key determinant of whether it could utilize a tryptophan-containing tripeptide.

Biosynthetic Pathways of Related Amino Acids and Peptides

The constituent amino acids of this compound, L-tryptophan and L-alanine, are synthesized through distinct metabolic pathways.

L-Tryptophan Biosynthesis: The synthesis of L-tryptophan is a complex and energetically expensive pathway that begins with chorismate, a key intermediate in the aromatic amino acid biosynthetic pathway. mdpi.comyeastgenome.org The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the trp operon in many bacteria. nih.govwikipedia.org Key precursors for this pathway are phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are derived from central carbon metabolism. mdpi.comfrontiersin.org The final step involves the condensation of indole with serine, catalyzed by tryptophan synthase. wikipedia.org

L-Alanine Biosynthesis: L-alanine is a non-essential amino acid that can be synthesized from pyruvate, a central metabolite derived from glycolysis. ontosight.aiwikipedia.org The primary route for L-alanine synthesis is through a transamination reaction catalyzed by alanine transaminase. ontosight.ainih.gov This enzyme transfers an amino group from a donor, typically glutamate, to pyruvate, yielding L-alanine and α-ketoglutarate. ontosight.ai This reaction is reversible and plays a role in both amino acid metabolism and the glucose-alanine cycle. wikipedia.org

Enzymatic Modification and Derivatization of Tripeptides

Tripeptides like this compound can undergo various enzymatic modifications and derivatizations that can alter their biological activity and function. These modifications can occur at the N-terminus, C-terminus, or on the amino acid side chains.

Enzymes such as prenyltransferases can attach isoprenoid moieties to the peptide. nih.gov The indole ring of the tryptophan residue is a potential site for such modifications. acs.orgnih.govacs.org For example, malondialdehyde can be used for the reversible derivatization of tryptophan residues in peptides. nih.govacs.org Additionally, precolumn derivatization with reagents like glyoxal (B1671930) can be used for the fluorescent labeling of N-terminal tryptophan-containing peptides, facilitating their detection. nih.gov

Enzymatic hydrolysis can be used to modify proteins and generate smaller peptides with enhanced functional properties. mdpi.comgcwgandhinagar.com The specific proteases used determine the characteristics of the resulting peptide mixture. mdpi.com Furthermore, enzymes can be used to couple other molecules, such as glucosamine, to peptides. wur.nl

Table 2: Examples of Enzymatic Modifications Applicable to Tripeptides

| Modification Type | Enzyme Class/Reagent | Potential Site on Trp-Ala-Ala | Reference |

| Prenylation | Prenyltransferases | N-terminus, Tryptophan side chain | nih.gov |

| Glycosylation | Glycosyltransferases | N-terminus | acs.org |

| Fluorescent Labeling | Glyoxal (precolumn derivatization) | N-terminal Tryptophan | nih.gov |

| Oxidative Coupling | Laccase | Tryptophan side chain | wur.nl |

| Reversible Derivatization | Malondialdehyde | Tryptophan side chain | nih.govacs.org |

Molecular Interactions and Recognition Mechanisms of L Tryptophyl L Alanyl L Alanine

Tripeptide-Protein Interactions

The interaction of L-Tryptophyl-L-alanyl-L-alanine with proteins is a multifaceted process governed by the principles of molecular recognition, where the tripeptide's structure and chemical properties determine its binding affinity and specificity to protein targets.

Amino Acid Residue Specificity in Tripeptide Binding

The binding of a tripeptide like this compound to a protein is highly dependent on the amino acid residues of both the peptide and the protein's binding site. The tryptophan residue, with its large, hydrophobic indole (B1671886) side chain, can participate in significant non-covalent interactions. These include π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or other tryptophan residues in the protein's binding pocket. beilstein-journals.orgnih.gov The indole nitrogen of tryptophan can also act as a hydrogen bond donor.

Conformational Changes of Proteins Upon Tripeptide Binding

The binding of a ligand, such as a tripeptide, to a protein is often a dynamic process that can induce conformational changes in the protein. This "induced fit" model suggests that the protein's active site is flexible and can rearrange itself to optimize the interaction with the binding partner. gersteinlab.org Upon binding of this compound, the protein may undergo localized or even more extensive structural rearrangements. These changes can be crucial for the protein's function, potentially activating or inhibiting its biological activity.

Conversely, the protein exists in a pre-existing equilibrium of different conformations, and the tripeptide may selectively bind to and stabilize a specific conformation. gersteinlab.org The binding event shifts the equilibrium towards this particular conformation, thereby influencing the protein's function. The binding of peptides to proteins can lead to changes in the protein's secondary structure, such as an increase in alpha-helical content. nih.gov Molecular dynamics simulations can be employed to visualize these conformational changes over time. researchgate.net

Tripeptide-Receptor Interactions (Non-human focus, mechanistic studies)

The interaction of peptides with cellular receptors is a key mechanism for signal transduction. While specific receptor interactions for this compound are not extensively documented, mechanistic studies on related peptide-receptor systems provide valuable insights.

Ligand Specificity and Receptor Modulation by Peptides

Peptide-receptor interactions are characterized by a high degree of specificity, where the amino acid sequence and conformation of the peptide determine its ability to bind and activate a particular receptor. mdpi.com The size, shape, charge, and chemical diversity of peptides allow for a vast degree of specificity between peptide hormones and their receptors. mdpi.com Even small changes in the peptide sequence can dramatically alter its binding affinity and efficacy.

Peptides can act as agonists, activating the receptor to elicit a cellular response, or as antagonists, blocking the receptor and preventing its activation by its natural ligand. scbt.com Furthermore, peptides can function as allosteric modulators, binding to a site on the receptor distinct from the primary binding site to modulate the receptor's response to its primary ligand. frontiersin.org

Orthosteric and Non-Orthosteric Binding Sites

Receptors possess distinct binding sites for their ligands. The orthosteric site is the primary, evolutionarily conserved binding site for the endogenous ligand. nih.gov Drugs that bind to this site are known as orthosteric ligands and directly compete with the natural substrate. nih.gov

In contrast, allosteric sites are topographically distinct from the orthosteric site. nih.gov Ligands that bind to allosteric sites are termed allosteric modulators and can influence the receptor's activity by inducing conformational changes that affect the orthosteric site's affinity for its ligand or the receptor's ability to signal. nih.gov Allosteric sites are generally less conserved across protein families, offering opportunities for the development of more selective drugs. nih.gov Peptides can potentially interact with both orthosteric and allosteric sites on a receptor, leading to complex modulatory effects. frontiersin.org

| Binding Site Type | Description |

| Orthosteric Site | The primary binding site for the endogenous ligand. |

| Allosteric Site | A binding site distinct from the orthosteric site that can modulate receptor activity. |

Interactions with Small Molecules and Ions

Beyond proteins and receptors, this compound can also interact with smaller molecules and ions, which can influence its structure and function.

The peptide backbone and the side chains of the amino acid residues can coordinate with metal ions. The nature of these interactions depends on the specific metal ion and the peptide sequence. For instance, transition metal ions tend to favor coordination with nitrogen ligands, while alkaline-earth metal ions are more oxyphilic. wustl.eduacs.org The interaction with metal ions can be cooperative, leading to the formation of stable complexes. nih.gov

Furthermore, tripeptides can engage in non-covalent interactions with other small organic molecules. For example, tryptophan-containing tripeptides have been shown to bind to polynucleotides through non-covalent interactions, with the tryptophan residue playing a key role. nih.gov The self-assembly of tripeptides can also be influenced by their interactions with small molecules, leading to the formation of structures like hydrogels. nih.gov

Structure-Activity Relationship Studies for Tripeptides (for research purposes)

The biological activity of tripeptides is intrinsically linked to their amino acid sequence and the physicochemical properties of the constituent residues. Structure-activity relationship (SAR) studies are crucial in peptide research to understand how modifications to a peptide's structure influence its function. These studies systematically alter the peptide sequence and observe the resulting changes in biological activity, providing insights into the molecular interactions that govern the peptide's mechanism of action. For a tripeptide like this compound, its activity is determined by the interplay of the properties of its amino acid side chains: the large, hydrophobic, and aromatic indole group of tryptophan, and the small, nonpolar methyl groups of the two alanine (B10760859) residues.

Research on the structure-hydrophobicity relationship of tripeptides has shown that the position of hydrophobic residues can significantly impact activity. For instance, a bulky hydrophobic side chain at the N-terminus can sometimes shield the terminal amino group, affecting its solvation and interaction with its environment.

| Amino Acid | Side Chain | Hydrophobicity Scale (Kyte & Doolittle) |

| Tryptophan | Indole | -0.9 |

| Phenylalanine | Benzyl (B1604629) | 2.8 |

| Leucine (B10760876) | Isobutyl | 3.8 |

| Valine | Isopropyl | 4.2 |

| Alanine | Methyl | 1.8 |

| Glycine (B1666218) | Hydrogen | -0.4 |

This interactive table allows for the comparison of the hydrophobicity of different amino acids. A more positive value indicates greater hydrophobicity.

Substituting one or more amino acids in a tripeptide is a common strategy in SAR studies to probe the importance of specific residues for its activity. The effects of such substitutions can be multifaceted, altering not only the hydrophobicity but also the size, shape, charge, and hydrogen bonding potential of the peptide.

In the case of this compound, substituting the N-terminal tryptophan with another hydrophobic amino acid, such as phenylalanine or leucine, would likely maintain a degree of hydrophobic interaction with a target receptor, but the specific aromatic interactions of the indole ring would be lost. Replacing tryptophan with a smaller, less hydrophobic residue like glycine or alanine would be expected to significantly decrease its affinity for a hydrophobic binding site.

Substitution of the alanine residues would also modulate the peptide's activity. Replacing an alanine with a bulkier hydrophobic residue like valine or leucine could enhance hydrophobic interactions, but might also introduce steric hindrance, preventing optimal binding. Conversely, substituting an alanine with a polar or charged amino acid, such as serine or aspartic acid, would drastically alter the peptide's physicochemical properties and likely its biological activity.

The following table provides examples of how single amino acid substitutions in a model tripeptide can affect its biological activity, illustrating the principles that would apply to this compound.

| Original Tripeptide | Substituted Tripeptide | Position of Substitution | Nature of Substitution | Predicted Impact on Activity |

| Trp-Ala-Ala | Phe -Ala-Ala | 1 | Aromatic to Aromatic (less hydrophobic) | Potential decrease in affinity for targets with specific indole binding pockets. |

| Trp-Ala-Ala | Gly -Ala-Ala | 1 | Hydrophobic to Nonpolar (less hydrophobic) | Significant decrease in hydrophobic interactions and likely a large drop in activity. |

| Trp-Ala-Ala | Trp-Val -Ala | 2 | Small hydrophobic to Bulky hydrophobic | May increase hydrophobic interactions but could introduce steric clash. |

| Trp-Ala-Ala | Trp-Ala-Ser | 3 | Hydrophobic to Polar | Introduction of a polar group could disrupt hydrophobic interactions and alter binding mode. |

This interactive table demonstrates the potential consequences of amino acid substitutions on the activity of a tripeptide.

Advanced Analytical Techniques for L Tryptophyl L Alanyl L Alanine

Chromatographic Methods for Tripeptide Separation and Quantification

Chromatography is a cornerstone of peptide analysis, enabling the separation of complex mixtures into their individual components. nih.gov High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most employed techniques for this purpose. nih.govwaters.com

HPLC has been a versatile and robust tool for the isolation and purification of peptides from a wide array of sources and complexities for over two decades. nih.gov The primary modes of HPLC used for peptide separations are size-exclusion, ion-exchange, and reversed-phase chromatography, each exploiting different physicochemical properties of the peptides. nih.govscispace.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation and analysis of tripeptides like L-Tryptophyl-L-alanyl-L-alanine. This method separates molecules based on their hydrophobicity. hplc.eu The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent, typically a mixture of water and an organic modifier like acetonitrile (B52724). hplc.eusielc.com

Peptides are retained on the column based on their hydrophobic character, with more hydrophobic peptides exhibiting longer retention times. hplc.eu The elution of peptides is typically achieved by a gradient, where the concentration of the organic modifier is gradually increased. hplc.eu The high resolving power of RP-HPLC allows for the separation of closely related peptides, even those differing by a single amino acid. hplc.eu For instance, a C18 wide-pore column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent is a common setup for peptide separations. hplc.eu Small hydrophilic di- and tripeptides, however, can be challenging to separate using standard RP-HPLC methods. nih.gov

A typical mobile phase for the analysis of a tripeptide could consist of acetonitrile, water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

Table 1: Exemplary RP-HPLC Conditions for Tripeptide Separation

| Parameter | Condition |

| Column | C18 wide pore, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Detection | UV at 214 nm |

This table presents a general set of conditions. Specific parameters would need to be optimized for this compound.

Post-column derivatization (PCD) is a technique used in HPLC to enhance the detection of analytes that have poor detector response. nih.govactascientific.com After the separation of the tripeptide on the HPLC column, it reacts with a derivatizing reagent to form a product that is more easily detected, for instance, by fluorescence or UV-Vis absorption. aurigaresearch.comfujifilm.com This method offers advantages such as automation, good quantitation, and reproducibility. fujifilm.com

Ninhydrin is a classic and widely used reagent for the post-column derivatization of amino acids and peptides. aurigaresearch.comspringernature.com It reacts with the primary and secondary amine groups in the peptide to produce a colored compound, which can be detected in the visible range (typically at 440 nm and 570 nm). aurigaresearch.com This technique is robust and can be automated. aurigaresearch.comspringernature.com Another reagent, fluorescamine (B152294), can also be used and offers high sensitivity for small peptides, with detection limits in the sub-micromolar range. nih.gov

Table 2: Comparison of Common Post-Column Derivatization Reagents for Peptides

| Reagent | Detection Method | Advantages | Disadvantages |

| Ninhydrin | Absorbance (440 nm, 570 nm) | Robust, automated, detects primary and secondary amines. aurigaresearch.com | Lower sensitivity compared to fluorescence methods. |

| Fluorescamine | Fluorescence | High sensitivity for small peptides. nih.gov | May not be suitable for all peptides. |

| o-Phthalaldehyde (OPA) | Fluorescence | Good sensitivity. | Less sensitive than fluorescamine for small peptides. nih.gov |